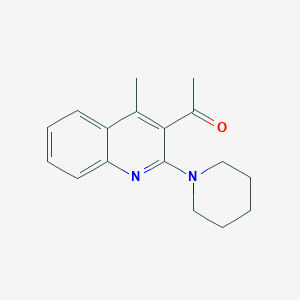

1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone, also known as MQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. MQ belongs to the class of chemical compounds known as quinolines, which are known to possess a wide range of biological activities. MQ has been found to exhibit a number of interesting properties, including anti-inflammatory, analgesic, and anticonvulsant effects. In

Applications De Recherche Scientifique

Synthesis and Catalytic Behavior

Research has focused on the synthesis and characterization of compounds for catalytic applications. For example, a study on the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines revealed their catalytic behavior towards ethylene reactivity. These complexes showed good catalytic activities for ethylene oligomerization and polymerization when activated with methylaluminoxane (MAO), with variations in activity based on the substituents and reaction parameters (Wen‐Hua Sun et al., 2007).

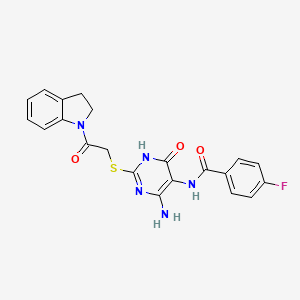

Antimicrobial Activity

Compounds derived from quinoline structures have been evaluated for their antimicrobial properties. For instance, the synthesis, characterization, and antimicrobial activity of some substituted 1,2,3-triazoles have been explored, indicating the potential of these compounds in developing new antimicrobial agents (Bantwal Shivarama Holla et al., 2005).

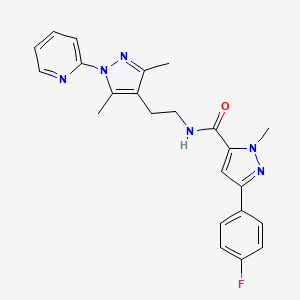

Anticancer Properties

The potential anti-cancer properties of quinoline derivatives have also been a significant area of research. A study on the discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as a potential anti-cancer agent showed high antiproliferative activity, suggesting mechanisms of action including DNA intercalation, topo II inhibition, and cell cycle arrest (L. D. Via et al., 2008).

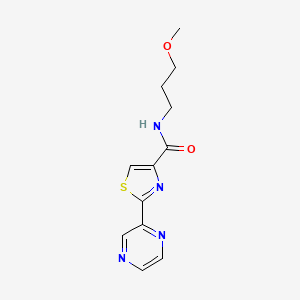

Solubility Studies

The solubility of fluoroquinolone antimicrobials, which include quinoline derivatives, has been studied to understand better their pharmacokinetic properties and optimize their oral availability. These studies have examined the solubility of these compounds as a function of pH, temperature, and salt concentration, providing insights into their behavior in physiological conditions (D. L. Ross & C. Riley, 1990).

Chemical Transformations

Investigations into the chemical transformations of quinoline derivatives have led to the development of new synthetic methods and compounds with potential applications in drug development and material science. For example, transformations of 1-amino-2-(3-hydroxyalk-1-ynyl)-9,10-anthraquinones in the presence of amines have been explored, showcasing the versatility of these compounds in organic synthesis (I. Barabanov et al., 2001).

Propriétés

IUPAC Name |

1-(4-methyl-2-piperidin-1-ylquinolin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-12-14-8-4-5-9-15(14)18-17(16(12)13(2)20)19-10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNPQKBTWCBPEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)N3CCCCC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2860602.png)

![[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B2860603.png)

![1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2860604.png)

![N-(4-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2860612.png)

![N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2860615.png)

![(4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2860621.png)

![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)